Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester

Description

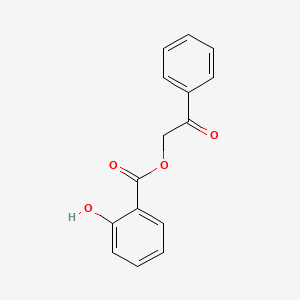

Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester (molecular formula: C₁₅H₁₂O₅) is a salicylic acid derivative esterified with a 2-oxo-2-phenylethyl group. This structure combines the aromatic phenyl group with a ketone-functionalized ester chain, which may influence its physicochemical properties and bioactivity.

Properties

CAS No. |

55153-16-7 |

|---|---|

Molecular Formula |

C15H12O4 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

phenacyl 2-hydroxybenzoate |

InChI |

InChI=1S/C15H12O4/c16-13-9-5-4-8-12(13)15(18)19-10-14(17)11-6-2-1-3-7-11/h1-9,16H,10H2 |

InChI Key |

ALDPCROMRXIHET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Molar Ratio : Equimolar salicylic acid and DPC (1:1).

-

Catalyst Loading : 3–5 mol% DBU.

-

Temperature : 160°C under inert atmosphere.

-

Duration : 24 hours.

The reaction proceeds via nucleophilic acyl substitution, where DBU deprotonates salicylic acid, enabling attack on the electrophilic carbonyl of DPC. Phenol is eliminated as a byproduct and removed via vacuum distillation (80°C, 7.0 mbar).

Purification and Yield

Crude product is purified by column chromatography using a gradient of n-hexane/ethyl acetate (49:1 to 9:1). For phenacyl salicylate, analogous conditions to phenyl benzoate yield 73%.

Table 1: Optimization of Base-Catalyzed Esterification

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| DBU Concentration | 5 mol% | Maximal |

| Reaction Time | 24 h | 73% |

| Temperature | 160°C | Complete |

Coupling-Agent-Mediated Ester Synthesis

Dicyclohexylcarbodiimide (DCC) and carbonyldiimidazole (CDI) are effective coupling agents for activating salicylic acid’s carboxyl group. This method, detailed in patent US4939133A, avoids high temperatures and is suitable for acid-sensitive substrates.

Protocol Overview

-

Reagents : Salicylic acid, phenacyl alcohol, DCC/CDI, 4-dimethylaminopyridine (DMAP).

-

Solvent : Anhydrous dichloromethane or tetrahydrofuran.

-

Conditions : 0°C to room temperature, 12–24 hours.

The carboxyl group of salicylic acid is activated to an intermediate acyloxyphosphonium or imidazolide, which reacts with phenacyl alcohol to form the ester.

Workup and Challenges

-

Byproduct Removal : Dicyclohexylurea precipitates and is filtered.

-

Yield : 65–85%, depending on steric hindrance.

-

Limitations : Moisture sensitivity and reagent cost.

Comparative Analysis of Methods

Table 2: Method Comparison for Phenacyl Salicylate Synthesis

| Method | Yield (%) | Temperature | Catalysts | Scalability |

|---|---|---|---|---|

| Base-Catalyzed (DPC) | 73 | 160°C | DBU | High |

| DCC-Mediated | 85 | RT | DCC/DMAP | Moderate |

| Schotten-Baumann | 65 | 0–25°C | SOCl₂/NaOH | Low |

| Steglich | 80 | RT | DCC/DMAP | Moderate |

Key Findings :

-

The DBU/DPC method offers superior scalability but requires high temperatures.

-

DCC-mediated synthesis achieves the highest yields under mild conditions but generates stoichiometric waste.

Crystallographic and Spectroscopic Characterization

The title compound’s crystal structure (C₁₅H₁₂O₃) reveals a dihedral angle of 86.09° between terminal phenyl rings, stabilized by C–H⋯O hydrogen bonds forming R₂²(10) dimers.

Chemical Reactions Analysis

Hydrolysis: Benzyl salicylate can undergo hydrolysis in the presence of water or an aqueous base, yielding salicylic acid and benzyl alcohol.

Oxidation: Under oxidative conditions, benzyl salicylate can be converted to salicylic acid.

Reduction: Reduction of benzyl salicylate leads to benzyl alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, similar to other aromatic compounds.

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).

Reduction: Reducing agents (e.g., lithium aluminum hydride).

Substitution: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions.

- Hydrolysis: Salicylic acid and benzyl alcohol.

- Oxidation: Salicylic acid.

- Reduction: Benzyl alcohol.

Scientific Research Applications

Pharmaceutical Applications

Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester has been investigated for its potential therapeutic effects:

- Antispastic Activity : Research indicates that this compound exhibits significant antispastic properties, making it useful in treating spastic conditions of the digestive and urinary systems. Clinical studies have shown efficacy in reducing contractions caused by various spasmogenic agents .

Case Study: Clinical Testing

In a clinical trial involving 42 subjects with digestive disorders, a formulation containing this ester demonstrated a marked reduction in symptoms associated with biliary and digestive spasms. The normal dosage was found to be effective at concentrations as low as M .

Cosmetic Applications

Due to its properties as an ester and its ability to provide a pleasant fragrance profile, this compound is utilized in cosmetic formulations:

- Fragrance Component : It serves as a fragrance enhancer in various personal care products.

- Skin Conditioning Agent : The compound has been evaluated for its skin compatibility and conditioning effects in topical applications .

Food Preservation

The compound's antimicrobial properties make it suitable for use as a food preservative:

- Antimicrobial Activity : Studies have shown that this ester can inhibit the growth of certain bacteria and fungi, thereby extending the shelf life of food products .

Application Example:

In food science research, formulations containing benzoic acid derivatives have been tested against common spoilage organisms. Results indicated effective preservation at concentrations typically used in food applications.

Toxicological Assessment

A comprehensive assessment of this compound indicates that it has a favorable safety profile when used within recommended limits:

- Dermal Exposure Studies : Human patch tests demonstrated minimal adverse reactions at concentrations up to 10% .

Summary Table of Applications

| Application Area | Specific Use | Efficacy/Notes |

|---|---|---|

| Pharmaceuticals | Antispastic agent | Effective in treating digestive and biliary spasms |

| Cosmetics | Fragrance enhancer | Improves scent profile and skin feel |

| Food Preservation | Antimicrobial agent | Extends shelf life by inhibiting spoilage organisms |

| Toxicology | Safety assessments | Minimal adverse reactions noted in clinical studies |

Mechanism of Action

The exact mechanism of benzyl salicylate’s effects is not fully elucidated. its UV-absorbing properties protect skin from UV damage, and salicylic acid’s anti-inflammatory action benefits skin health.

Comparison with Similar Compounds

Structural and Functional Insights

Ester Chain Modifications: The 2-oxo-2-phenylethyl group in the target compound introduces aromaticity and ketone functionality, which may enhance lipid solubility and membrane permeability compared to aliphatic esters (e.g., methyl or ethyl esters). In contrast, the 2-(diethylamino)-2-oxoethyl substituent in adds basicity and polarity, which could alter solubility and receptor interactions.

Substituent Effects on Bioactivity: Hydroxy vs. Methoxy Groups: The 2-hydroxy group in salicylic acid derivatives is critical for antioxidant and anti-inflammatory properties, as seen in NSAID analogs like 2-methoxy-methyl ester . Acetylamino vs. Hydrazide Groups: The 2-acetylamino group in Av7 enhances antitumor activity by modulating cellular uptake, while hydrazide derivatives in exhibit antimicrobial effects via metal chelation.

Research Findings and Data Gaps

Key Observations :

- Esters with aromatic or complex substituents (e.g., biphenyl-oxoethyl ) often exhibit higher bioactivity due to improved target binding.

- Methyl and ethyl esters (e.g., benzoic acid methyl ester in ) are more volatile, making them suitable for topical applications.

Contradictions and Limitations :

- While some esters (e.g., Av7 ) show antitumor activity, others like 2-methoxy-methyl ester prioritize anti-inflammatory effects. This highlights substituent-driven specificity.

- Direct data on the target compound’s solubility, stability, and toxicity are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester, also known as phenacyl 2-hydroxybenzoate, is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, antioxidant properties, and its potential therapeutic applications based on recent research findings.

- Molecular Formula : C15H14O4

- Molecular Weight : Approximately 256.257 g/mol

- Boiling Point : 423.8ºC

- Flash Point : 224.2ºC

The compound features a benzoic acid moiety with hydroxyl and phenyl groups, contributing to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit notable antimicrobial properties. For instance, phenacyl 2-hydroxybenzoate has shown effectiveness against various bacterial strains, which is attributed to the structural characteristics of the compound that enhance its interaction with microbial membranes .

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

Anti-inflammatory Properties

The anti-inflammatory potential of benzoic acid derivatives has been documented in various studies. The compound inhibits the production of pro-inflammatory cytokines and mediators, which may be beneficial in managing conditions such as arthritis and other inflammatory diseases. For example, in a murine model of inflammation, treatment with this ester reduced edema significantly .

Antioxidant Activity

Benzoic acid derivatives are recognized for their antioxidant capabilities. Studies have demonstrated that phenacyl 2-hydroxybenzoate can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant activity was assessed using several methods:

- DPPH radical scavenging

- Inhibition of lipid peroxidation

- Hydroxyl radical scavenging

Results indicated that the compound exhibited a high percentage of inhibition across these assays, suggesting strong antioxidant properties .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound correlates with its structural features. The presence of hydroxyl and phenyl groups enhances its interaction with biological targets. Comparative studies with similar compounds reveal that those with more complex structures tend to exhibit higher biological activity.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Salicylic Acid | C7H6O3 | Anti-inflammatory |

| Phenacyl Alcohol | C8H10O | Used in organic synthesis |

| Benzoic Acid | C7H6O2 | Common preservative |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of phenacyl 2-hydroxybenzoate involved testing against multidrug-resistant strains of bacteria. The results showed that this compound not only inhibited growth but also demonstrated bactericidal effects at higher concentrations .

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups .

Q & A

Q. What are the recommended synthetic routes for Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester, and how can its purity be optimized?

Methodological Answer: The compound is synthesized via esterification of 2-hydroxybenzoic acid (salicylic acid) with phenacyl bromide under basic conditions. A typical procedure involves:

- Reagents : Salicylic acid, phenacyl bromide, potassium carbonate (K₂CO₃), and a polar aprotic solvent like dimethylformamide (DMF).

- Conditions : Stirring at 60–80°C for 12–24 hours under nitrogen to prevent oxidation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

- Purity Validation : Confirm via HPLC (retention time comparison) and melting point analysis. The molecular formula (C₁₅H₁₂O₄) and structure can be verified using SMILES :

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)O.

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Phenacyl group : Look for a ketone carbonyl signal at ~200 ppm (¹³C) and aromatic protons (δ 7.5–8.0 ppm, 5H).

- Salicylate moiety : Aromatic protons (δ 6.5–7.5 ppm, 4H) and a hydroxyl proton (δ 10–12 ppm, exchangeable).

- IR : Peaks at ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (ketone C=O), and ~3300 cm⁻¹ (phenolic -OH).

Reference the InChIKey :PJFZYVHBWQRRIU-UHFFFAOYSA-Nfor spectral database comparisons .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound, and what are common pitfalls in interpreting results?

Methodological Answer:

- Assay Design :

- Use disc diffusion or broth microdilution against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains.

- Include controls (e.g., DMSO for solubility, known antibiotics).

- Pitfalls :

Q. What strategies resolve contradictions in reported antioxidant activity data for salicylate derivatives?

Methodological Answer:

- Standardized Assays : Use multiple methods (e.g., DPPH radical scavenging, FRAP) to cross-validate.

- Structure-Activity Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenacyl moiety) with redox potential.

- Confounding Factors :

- Metal ion chelation (e.g., Fe³⁺) may skew FRAP results.

- Auto-oxidation of the compound under assay conditions (monitor via UV-Vis kinetics) .

Q. How does the compound’s stability under varying conditions (pH, temperature) impact its applicability in drug formulation studies?

Methodological Answer:

- Stability Testing :

- Thermal Stability : Incubate at 25–60°C for 1–30 days; analyze degradation via HPLC.

- pH Stability : Test in buffers (pH 1–12) to identify hydrolysis-prone conditions (e.g., alkaline degradation of the ester bond).

- Structural Insights : The ketone group (2-oxo) may participate in tautomerism, affecting stability. Use InChI :

InChI=1S/C15H12O4/c16-13-8-6-12(7-9-13)15(18)19-10-14(17)11-4-2-1-3-5-11/h1-9,16H,10H2to model tautomeric forms .

Q. What advanced computational methods can predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set) to map electrostatic potential surfaces and identify reactive sites (e.g., carbonyl carbons).

- Docking Studies : Simulate interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory potential).

- Reference Data : Compare with PubChem’s quantum mechanical properties for similar esters .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.